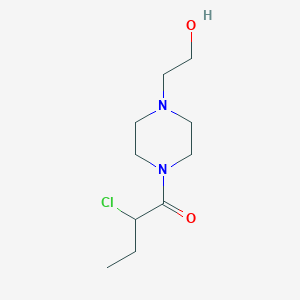

![molecular formula C13H26N2O B1479000 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine CAS No. 2098050-03-2](/img/structure/B1479000.png)

3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine

Vue d'ensemble

Description

The compound “3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine” is a complex organic molecule. It contains an azaspiro ring, which is a type of spirocyclic compound where one of the rings contains a nitrogen atom . The ethoxymethyl and propan-1-amine groups are common functional groups in organic chemistry.

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a spirocyclic ring system, which is a type of cyclic compound where two rings share a single atom . The presence of the nitrogen atom in the ring (aza-) and the ethoxymethyl and propan-1-amine groups would also be key features .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen in the ring and the ethoxymethyl and propan-1-amine groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the structure could all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of azaspirocycles, including derivatives similar to the compound of interest, has been extensively explored for their potential applications in medicinal chemistry and as building blocks in organic synthesis. For instance, Wipf et al. (2004) demonstrated the diversity-oriented synthesis of azaspirocycles through multicomponent condensation, highlighting the compounds' relevance for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Applications in Antiviral Research

- Azaspirocyclic compounds have shown promise in antiviral research. A study by Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives that inhibited human coronavirus replication, showcasing the scaffold's versatility for antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Environmental and Analytical Applications

- Azaspirocyclic compounds have been utilized in environmental science as well. Akceylan et al. (2009) reported the removal efficiency of a calix[4]arene-based polymer, incorporating a cyclic secondary amine resembling the compound of interest, for water-soluble carcinogenic azo dyes and aromatic amines. This study underscores the role of such compounds in developing new materials for environmental cleanup (Akceylan, Bahadir, & Yılmaz, 2009).

Peptide Synthesis and Biochemistry

- In biochemistry and peptide synthesis, heterospirocyclic compounds similar to the one have been synthesized and utilized as synthons for complex amino acids and peptides. Stamm et al. (2003) explored the synthesis of chiral heterospirocyclic 2H-azirin-3-amines as synthons, which further highlights the versatility and utility of azaspirocyclic structures in advancing synthetic methodology for peptide synthesis (Stamm, Linden, & Heimgartner, 2003).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine is the 5-hydroxytryptamine receptor 4 (5-HT4 receptor) . This receptor plays a crucial role in the transmission of signals in the nervous system.

Mode of Action

3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine acts as a potent, highly selective agonist with high intrinsic activity at the 5-HT4 receptor . It binds to the receptor and triggers a series of biochemical reactions, leading to the activation of the receptor .

Biochemical Pathways

Upon activation of the 5-HT4 receptor by 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine, several biochemical pathways are affected. These pathways are primarily involved in the regulation of gastrointestinal motility . The downstream effects include enhanced gastric emptying and increased frequency of bowel movements .

Pharmacokinetics

The pharmacokinetic properties of 3-(8-(Ethoxymethyl)-6-azaspiro[3The compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The activation of the 5-HT4 receptor by 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine results in enhanced gastrointestinal motility . This can alleviate symptoms in patients with conditions such as chronic constipation .

Propriétés

IUPAC Name |

3-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-2-16-10-12-9-15(8-4-7-14)11-13(12)5-3-6-13/h12H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKOBKNJORRMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC12CCC2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

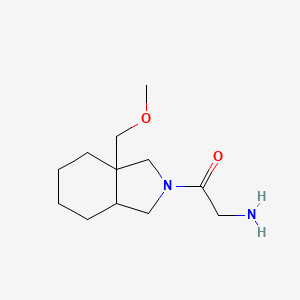

![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478917.png)

![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478919.png)

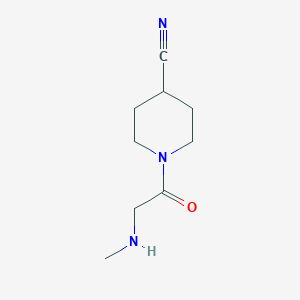

![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1478920.png)

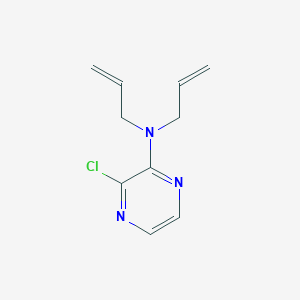

![1-(3-chloropyrazin-2-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478921.png)

![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478927.png)

![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478929.png)

![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478931.png)

![3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478932.png)

![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1478934.png)

![4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1478939.png)